Limited Comparative Data for Tert-butyl 4,5-diaminopentanoate
A direct, quantitative comparison between tert-butyl 4,5-diaminopentanoate and its closest analogs (e.g., methyl or ethyl esters) was not found in the available primary literature. However, related data for methyl 4,5-diaminopentanoate provides context. The free acid, methyl 4,5-diaminopentanoate, forms Cu(II) complexes with high stability constants (log K₁ = 9.84, log K₂ = 8.51, at 25°C and I= 0.10molℓ⁻¹) [1]. This data illustrates the metal-binding potential of the diamino pentanoate core but does not offer a comparison for the tert-butyl ester derivative. No head-to-head studies were located to quantify the differences in reactivity, stability, or performance between the tert-butyl ester and other esters.
| Evidence Dimension | Stability Constant (Cu(II) complexation) |
|---|---|
| Target Compound Data | Data not available |
| Comparator Or Baseline | Methyl 4,5-diaminopentanoate: log K₁ = 9.84, log K₂ = 8.51 [1] |
| Quantified Difference | N/A |
| Conditions | 25°C, I= 0.10molℓ⁻¹ |
Why This Matters
This illustrates the metal-binding potential of the core diamino pentanoate structure, a property that may be relevant for certain applications, though it cannot be directly attributed to the tert-butyl ester variant.
- [1] The synthesis and metal ion catalysed hydrolysis of methyl 4,5-diaminopentanoate. (n.d.). University of Waikato Research Commons. View Source
